molecular formula C9H16ClNO B11763244 (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride

(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride

Cat. No.: B11763244
M. Wt: 189.68 g/mol
InChI Key: YEWFFFAYPIELAC-VSDGLZOYSA-N
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Description

(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride is a chemical compound known for its unique tricyclic structure. This compound is often studied for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a tricyclic framework with an amine group and a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable bicyclic precursor, a third ring can be introduced via intramolecular cyclization.

    Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization Reactions: Utilizing high-pressure reactors to facilitate the cyclization process.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis.

    Purification and Crystallization: Using advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the tricyclic core or the amine group using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Its structure allows it to bind to specific receptors, aiding in the study of receptor-ligand interactions.

Medicine

    Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of neurological disorders.

    Antiviral Activity: Studies have shown that it may possess antiviral properties, making it useful in the development of antiviral drugs.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Employed in the production of pharmaceutical compounds due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine hydrochloride: Similar tricyclic structure but differs in the position and nature of functional groups.

    Memantine hydrochloride: Another tricyclic amine with similar pharmacological properties but different structural features.

Uniqueness

    Structural Features: The presence of an oxatricyclic core distinguishes it from other similar compounds.

    Reactivity: Its unique structure imparts distinct reactivity patterns, making it suitable for specific chemical transformations.

    Pharmacological Profile:

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c10-9-4-6-1-7(5-9)3-8(2-6)11-9;/h6-8H,1-5,10H2;1H/t6-,7+,8?,9?;

InChI Key

YEWFFFAYPIELAC-VSDGLZOYSA-N

Isomeric SMILES

C1[C@@H]2CC3C[C@H]1CC(C2)(O3)N.Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(O3)N.Cl

Origin of Product

United States

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